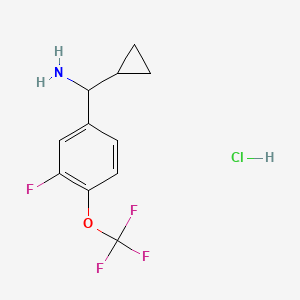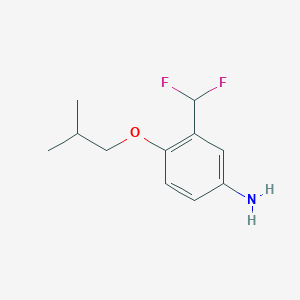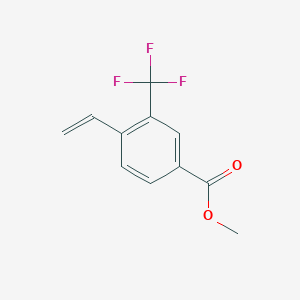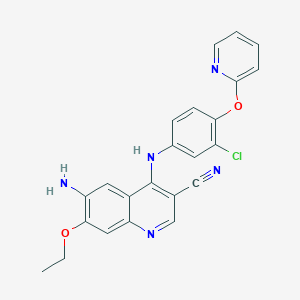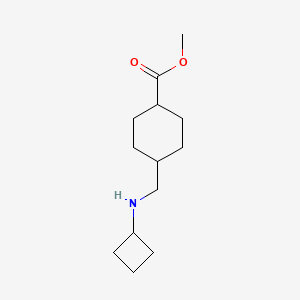
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethoxyphenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the trifluoromethoxyphenyl precursor, which is then coupled with a pyridine derivative. Key steps include:
Nitration and Reduction: The trifluoromethoxybenzene undergoes nitration to form 3-nitrotrifluoromethoxybenzene, followed by reduction to yield 3-amino-trifluoromethoxybenzene.
Coupling Reaction: The amino group is then coupled with a 2-methylpyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final product is obtained through purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Wirkmechanismus
The mechanism by which 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methyl-6-(3-(methoxy)phenyl)pyridin-3-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methyl-6-(3-(trifluoromethoxy)phenyl)pyridin-3-amine imparts unique electronic properties, such as increased electron-withdrawing capability and enhanced metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in the design of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C13H11F3N2O |
|---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
2-methyl-6-[3-(trifluoromethoxy)phenyl]pyridin-3-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-11(17)5-6-12(18-8)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,17H2,1H3 |
InChI-Schlüssel |
BTMJBIGJTJGRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)


![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)




